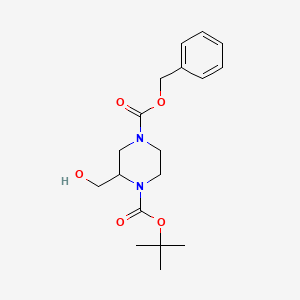

4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate

Description

Chemical Structure and Properties:

This compound is a piperazine derivative with a hydroxymethyl (-CH$2$OH) substituent at position 2, a benzyl ester at position 4, and a tert-butyl ester at position 1. Its molecular formula is C${18}$H${24}$N$2$O$_5$, with a molecular weight of 348.4 g/mol. Key identifiers include CAS numbers 529516-61-8 (S-enantiomer) and 930782-89-1 (R-enantiomer) .

Role in Synthesis:

The hydroxymethyl group enables versatile functionalization, such as oxidation to aldehydes or substitution via mesylation (e.g., reaction with methanesulfonyl chloride to form intermediates for PROTACs) . It serves as a critical intermediate in synthesizing proteolysis-targeting chimeras (PROTACs) targeting oncogenic KRAS$^{G12C}$ .

Properties

IUPAC Name |

4-O-benzyl 1-O-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O5/c1-18(2,3)25-17(23)20-10-9-19(11-15(20)12-21)16(22)24-13-14-7-5-4-6-8-14/h4-8,15,21H,9-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKWDDQLIGHSFEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1CO)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593254 | |

| Record name | 4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

557056-07-2 | |

| Record name | 4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available piperazine derivatives.

Step 1: Protection of the piperazine nitrogen atoms using tert-butyl and benzyl groups. This can be achieved through reactions with tert-butyl chloroformate and benzyl bromide in the presence of a base like triethylamine.

Step 2: Introduction of the hydroxymethyl group can be done via a formylation reaction followed by reduction. Formaldehyde and a reducing agent such as sodium borohydride are commonly used.

Step 3: The final product is purified using techniques like recrystallization or column chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the synthesis of 4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate would involve similar steps but on a larger scale. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield. The use of high-purity reagents and solvents is crucial to maintain the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups, using agents like lithium aluminum hydride.

Substitution: The benzyl and tert-butyl groups can be substituted under specific conditions, such as nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Bases: Triethylamine, sodium hydroxide.

Solvents: Methanol, dichloromethane, tetrahydrofuran.

Major Products

Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.

Reduction: Formation of alcohols from carbonyl groups.

Substitution: Introduction of different alkyl or aryl groups in place of benzyl or tert-butyl groups.

Scientific Research Applications

Chemistry

In chemistry, 4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of piperazine derivatives on biological systems. Its ability to interact with various biological targets makes it useful in pharmacological studies.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. Piperazine derivatives are known for their activity against certain parasites and as central nervous system agents.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The benzyl and tert-butyl groups can enhance the compound’s binding affinity and selectivity, while the hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction.

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a systematic comparison with six structurally related piperazine derivatives, focusing on substituents, reactivity, and applications.

Table 1: Key Structural and Functional Comparisons

Detailed Research Findings

Reactivity and Functionalization

- Hydroxymethyl Derivative: The hydroxyl group undergoes mesylation (e.g., with methanesulfonyl chloride) to form a leaving group, enabling displacement with nucleophiles like cyanide (NaCN) to yield the cyanomethyl analog .

- Cyanomethyl Analog: The nitrile group facilitates further reactions, such as hydrolysis to carboxylic acids or participation in click chemistry, enhancing PROTAC linker diversity .

- 2-Oxo Derivative : The ketone group participates in condensation reactions, critical for forming macrocyclic scaffolds (e.g., in Diversity-Orientated Synthesis) .

Solubility and Physicochemical Properties

- Hydrophilicity : The hydroxymethyl derivative exhibits higher aqueous solubility compared to the methyl analog due to polar -CH$_2$OH .

- Lipophilicity : The methyl and pyrrolidine-carbonyl analogs show increased logP values, favoring membrane permeability in drug design .

Stereochemical Considerations

- The R- and S-enantiomers of the hydroxymethyl derivative (CAS 930782-89-1 and 529516-61-8) demonstrate distinct reactivity in chiral environments. For example, hydrogenation of the R-enantiomer yields (R)-tert-butyl-2-(hydroxymethyl)piperazine-1-carboxylate, a key intermediate in asymmetric synthesis .

Biological Activity

4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate (CAS No. 557056-07-2) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₂₆N₂O₅

- Molecular Weight : 350.41 g/mol

- CAS Number : 557056-07-2

The compound features a piperazine core with two carboxylate groups, which may contribute to its biological activity by interacting with various biological targets.

The biological activity of this compound is primarily linked to its ability to modulate receptor activity and influence signaling pathways. Preliminary studies suggest that it may act as an allosteric modulator for certain receptors, potentially enhancing or inhibiting their activity without directly activating them.

Pharmacological Studies

Recent pharmacological evaluations have highlighted several areas of interest:

- Receptor Modulation : The compound has shown promise as a positive allosteric modulator for dopamine receptors, which could have implications for treating neurological disorders such as Parkinson's disease and schizophrenia .

- Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, which could be beneficial in reducing oxidative stress in various diseases .

- Anticancer Potential : There is emerging evidence indicating that derivatives of piperazine compounds may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .

Case Studies

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound:

- Dopamine Receptor Interaction : A study demonstrated that similar piperazine derivatives enhanced dopamine receptor signaling in vitro, suggesting a mechanism by which this compound may exert neuroprotective effects .

- Oxidative Stress Reduction : In cellular models, related compounds were shown to reduce markers of oxidative stress significantly, indicating a potential therapeutic role in conditions characterized by oxidative damage .

Data Table: Biological Activities of Related Compounds

| Compound Name | CAS Number | Activity Type | Findings |

|---|---|---|---|

| LY3154207 | Not Available | Dopamine Modulation | Enhanced receptor signaling in vitro |

| 4-Benzyl | 557056-07-2 | Antioxidant | Potential reduction in oxidative stress markers |

| Piperazine Derivative | Various | Anticancer | Induced apoptosis in cancer cell lines |

Q & A

Basic: What are the key considerations for synthesizing 4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate with high purity?

Methodological Answer:

- Stepwise Protection/Deprotection: Use tert-butyl and benzyl groups as orthogonal protecting agents to prevent undesired side reactions during functionalization of the piperazine ring. For example, tert-butyl esters are stable under basic conditions but cleaved by acids, while benzyl groups can be removed via hydrogenolysis .

- Reaction Optimization: Adjust solvent polarity (e.g., DMF for nucleophilic substitutions) and temperature (e.g., 20°C for esterification) to enhance reaction efficiency. Catalysts like Cs₂CO₃ may improve nucleophilic displacement yields .

- Purification: Employ silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound. Monitor purity via HPLC or TLC .

Basic: How can researchers characterize the stereochemistry and confirm the structure of this compound?

Methodological Answer:

- Spectroscopic Techniques:

- NMR: Use ¹H and ¹³C NMR to confirm substituent positions on the piperazine ring. For example, the hydroxymethyl group (-CH₂OH) will show distinct δ 3.5–4.0 ppm splitting in ¹H NMR .

- IR: Identify carbonyl stretches (C=O) from the dicarboxylate groups (~1700 cm⁻¹) and hydroxyl (-OH) vibrations (~3300 cm⁻¹) .

- X-ray Crystallography: Resolve absolute configuration using single-crystal diffraction, particularly if chiral centers are present .

- Mass Spectrometry: Confirm molecular weight via ESI-MS or MALDI-TOF .

Advanced: What advanced functionalization strategies are applicable to the hydroxymethyl group in this compound for drug discovery?

Methodological Answer:

- Oxidation to Aldehyde: Use mild oxidizing agents (e.g., PCC or TEMPO/NaClO) to convert the hydroxymethyl (-CH₂OH) to an aldehyde (-CHO), enabling Schiff base formation for targeted drug conjugates .

- Esterification/Acylation: React with acyl chlorides (e.g., chloroacetyl chloride) to introduce bioorthogonal handles for click chemistry .

- Conjugation to PROTACs: Link the hydroxymethyl group to E3 ligase ligands via PEG spacers, leveraging tert-butyl and benzyl groups as stable anchors during synthesis .

Advanced: How to resolve contradictions in reaction yields when introducing substituents on the piperazine ring?

Methodological Answer:

- Steric Hindrance Analysis: Use computational modeling (e.g., DFT) to predict regioselectivity. Bulky groups like tert-butyl may hinder substitutions at adjacent positions .

- Protecting Group Strategy: Temporarily block reactive sites (e.g., using Boc for amines) to direct functionalization to the hydroxymethyl group .

- Kinetic vs. Thermodynamic Control: Vary reaction time and temperature. For example, extended heating (100°C) may favor thermodynamically stable products over kinetic intermediates .

Advanced: What are the methodological challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

- Solvent Scalability: Replace DMF with greener solvents (e.g., THF or EtOAc) to simplify solvent recovery and reduce toxicity .

- Catalyst Loading: Optimize Pd-based catalysts (e.g., [Pd(dppf)Cl₂]) for cross-coupling steps to minimize metal contamination in final products .

- Stability Testing: Monitor degradation under accelerated conditions (e.g., 40°C/75% RH) to identify labile groups (e.g., tert-butyl esters) requiring stabilization .

Advanced: How does the hydroxymethyl group influence the compound’s reactivity compared to similar derivatives?

Methodological Answer:

- Hydrogen Bonding: The -CH₂OH group enhances solubility in polar solvents (e.g., water or methanol) and facilitates interactions with biological targets (e.g., enzyme active sites) .

- Comparative Reactivity: Unlike carbamoyl derivatives (e.g., 2-carbamoyl analogs), the hydroxymethyl group is more susceptible to oxidation but less prone to hydrolysis under basic conditions .

- Steric Effects: The hydroxymethyl group introduces minimal steric hindrance, enabling easier functionalization compared to bulkier substituents (e.g., tert-butyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.